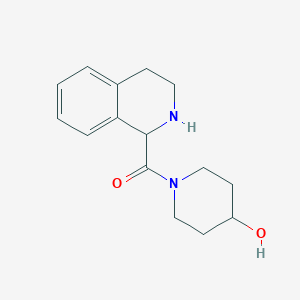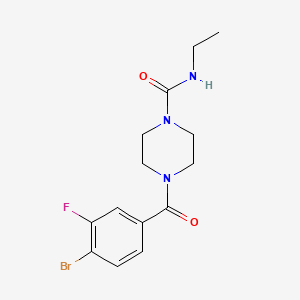![molecular formula C16H22N2O3 B7588674 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid involves its ability to inhibit the aggregation of amyloid beta peptides. The compound binds to the peptides and prevents them from forming toxic aggregates that can damage brain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid include its ability to inhibit the aggregation of amyloid beta peptides, as well as its potential to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid in lab experiments is its ability to inhibit the aggregation of amyloid beta peptides, which is a key feature of Alzheimer's disease. However, one limitation is that the compound may not be effective in all cases, as the development of Alzheimer's disease is a complex process that involves multiple factors.
Orientations Futures
There are several future directions for research on 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid. One direction is to explore its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another direction is to investigate its potential use in combination with other compounds to enhance its effectiveness in inhibiting the aggregation of amyloid beta peptides. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy.
Méthodes De Synthèse
The synthesis of 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid involves several steps. The first step involves the reaction of 3-bromopropionyl chloride with piperidine to form 1-(3-Piperidinyl)propan-1-one. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid.
Applications De Recherche Scientifique
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid has been used in various scientific research studies. One such application is in the study of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[1-(3-pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(7-5-13-3-1-9-17-11-13)18-10-2-4-14(12-18)6-8-16(20)21/h1,3,9,11,14H,2,4-8,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXMOKYBKDJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)